3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 3-position and a bromo group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid typically involves the formation of the pyrazole ring followed by functional group modifications. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and subsequent amino group introduction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of transition-metal catalysts and photoredox reactions to achieve high yields and selectivity . The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: As a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biological Studies: For investigating the biological activity of pyrazole derivatives
Mechanism of Action
The mechanism of action of 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo substituents on the pyrazole ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoic acid
- 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid .
Uniqueness
The uniqueness of 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both amino and bromo groups allows for versatile chemical modifications and potential interactions with biological targets .
Properties
IUPAC Name |
3-(3-amino-4-bromopyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c7-4-3-10(9-6(4)8)2-1-5(11)12/h3H,1-2H2,(H2,8,9)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDJLPXKMXWYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.